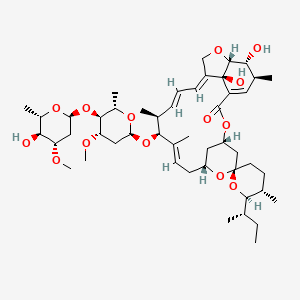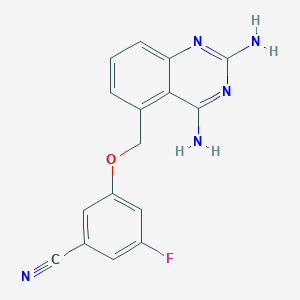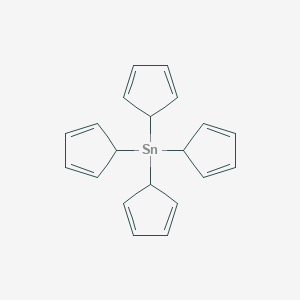
2-Oxocyclohexyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxocyclohexyl benzoate is an organic compound with the molecular formula C13H14O3 It is a benzoate ester derivative, characterized by the presence of a cyclohexanone ring attached to a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxocyclohexyl benzoate typically involves the esterification of cyclohexanone with benzoic acid. One common method is the Fischer esterification, where cyclohexanone and benzoic acid are reacted in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
Cyclohexanone+Benzoic AcidH2SO42-Oxocyclohexyl Benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Oxocyclohexyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and cyclohexanone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid and cyclohexanone derivatives.
Reduction: 2-Hydroxycyclohexyl benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Oxocyclohexyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxocyclohexyl benzoate involves its interaction with specific molecular targets. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl benzoate: Lacks the ketone group, making it less reactive in certain chemical reactions.
2-Hydroxycyclohexyl benzoate: Contains a hydroxyl group instead of a ketone, altering its chemical properties and reactivity.
4-Oxocyclohexyl benzoate: Similar structure but with the ketone group in a different position, affecting its reactivity and applications.
Uniqueness
2-Oxocyclohexyl benzoate is unique due to the presence of both a cyclohexanone ring and a benzoate group, providing a combination of reactivity and stability. This makes it a valuable compound for various chemical and industrial applications.
Properties
CAS No. |
7472-23-3 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2-oxocyclohexyl) benzoate |
InChI |
InChI=1S/C13H14O3/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
InChI Key |
LEVSNIXDZWEGEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11938882.png)


![5-Chloro-7-{[4-benzylpiperidyl]methyl}quinolin-8-ol](/img/structure/B11938898.png)









